1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid
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Overview
Description
1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid is a complex organic compound with the molecular formula C13H21NO4. It is primarily used in research and development within the pharmaceutical and chemical industries. This compound is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it valuable in various synthetic applications .
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid typically involves the introduction of the tert-butoxycarbonyl group into the cyclopenta[b]pyrrole structure. One common method is the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile . Industrial production methods often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid involves its role as a protecting group in organic synthesis. The Boc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amine .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid can be compared to other Boc-protected compounds, such as:
(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid: Another Boc-protected compound with a different ring structure.
The uniqueness of this compound lies in its specific ring structure and the position of the Boc group, which can influence its reactivity and applications in synthesis.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-4-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-6-8-9(11(15)16)4-5-10(8)14/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
ZAZQVCJVSQYDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC2C(=O)O |
Origin of Product |
United States |
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